1-[(4-fluorophenyl)methyl]-1h-1,3-benzodiazole
Overview
Description
1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family. This compound is characterized by the presence of a fluorophenyl group attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 1-[(4-Fluorophenyl)methyl]benzimidazole is bacterial cell division protein FtsZ . FtsZ is a key functional protein in bacterial cell division and is currently considered to be a potential target for the development of novel antibacterial agents .
Mode of Action
They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with these biopolymers .
Biochemical Pathways
It’s known that benzimidazole derivatives can have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Benzimidazole derivatives are known to have a multitude of interesting pharmacological activity , which suggests that they may have favorable ADME properties.
Result of Action
Given its potential target of ftsz, a key protein in bacterial cell division , it’s plausible that this compound could interfere with bacterial cell division, leading to antibacterial effects.
Biochemical Analysis
Biochemical Properties
For instance, some benzimidazole derivatives have shown antimicrobial and antioxidant activity
Cellular Effects
Benzimidazole derivatives have been reported to exert various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some benzimidazole derivatives are known to bind to tubulin, disrupting microtubule structure and function . This leads to interference with the microtubule-mediated transport of secretory vesicles in cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 4-fluorobenzyl chloride with 1H-1,3-benzodiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzodiazoles.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-[(4-Fluorophenyl)methyl]-1H-indole
- 1-[(4-Fluorophenyl)methyl]-1H-pyrazole
- 1-[(4-Fluorophenyl)methyl]-1H-pyrrole
Comparison: 1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole is unique due to its benzodiazole core, which imparts distinct chemical and biological properties. Compared to indole, pyrazole, and pyrrole derivatives, the benzodiazole ring offers different electronic and steric effects, influencing its reactivity and interaction with biological targets .
Biological Activity
1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a benzodiazole core with a fluorinated phenyl group, which enhances its lipophilicity and stability, potentially influencing its biological interactions. The presence of the fluorine atom is significant as it can enhance the binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as those related to cancer cell proliferation.
- Receptor Binding : It may also bind to receptors that modulate signaling pathways critical for cell survival and growth .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- In vitro Studies : In studies involving human cancer cell lines (e.g., MCF-7), the compound demonstrated cytotoxic effects with a GI50 value indicating potent activity .
- Mechanisms : The cytotoxicity is linked to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells. Molecular dynamics simulations suggest that the compound interacts with proteins involved in apoptosis regulation .
Antimicrobial Activity
Preliminary studies have suggested antimicrobial properties for this compound:
- Bacterial Inhibition : It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Fungal Activity : The compound's derivatives have been tested for antifungal activity, with some showing promising results against Candida species.
Pharmacological Studies
A summary of key studies investigating the biological activity of this compound is presented in the table below:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study explored its efficacy against drug-resistant bacterial strains, demonstrating significant inhibition compared to standard antibiotics.
- Case Study 2 : Research on its anticancer effects revealed that it could sensitize cancer cells to existing chemotherapeutic agents, enhancing overall treatment efficacy.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQZBMMYHJKDSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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